3,5-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
Description
3,5-Dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a benzamide derivative characterized by a 3,5-dimethoxy-substituted aromatic core linked via an ethyl group to two heterocyclic substituents: a 1-methylpyrrole and a pyrrolidine moiety. The compound’s structural complexity arises from the combination of electron-donating methoxy groups and nitrogen-rich heterocycles, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-22-8-6-7-18(22)19(23-9-4-5-10-23)14-21-20(24)15-11-16(25-2)13-17(12-15)26-3/h6-8,11-13,19H,4-5,9-10,14H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXWCGLIJKWPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC(=CC(=C2)OC)OC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C₁₉H₂₅N₃O₂
- Molecular Weight : 325.42 g/mol
- Functional Groups : Two methoxy groups, a benzamide moiety, and pyrrole and pyrrolidine rings.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Inhibition of Enzymatic Activity : Many benzamide derivatives have been studied for their ability to inhibit specific enzymes linked to various diseases.
- Interaction with Receptors : The presence of pyrrole and pyrrolidine rings suggests potential interactions with neurotransmitter receptors, possibly influencing neurological pathways.
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds. For instance:
- A study on benzamide derivatives showed significant inhibitory effects on cancer cell lines, with some compounds exhibiting IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
- Table 1 summarizes the IC₅₀ values for various analogs in different cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 | 4.53 |
| Compound B | A549 | 3.0 |
| Compound C | HeLa | 5.85 |
Neuroprotective Effects
The structural components suggest neuroprotective potential:
- Compounds similar to this compound have shown promise in inhibiting neutral sphingomyelinase (nSMase), an enzyme implicated in neurodegenerative diseases such as Alzheimer's .
- In vivo studies demonstrated that these compounds could reduce exosome release from the brain, indicating a possible mechanism for neuroprotection.
Study on Sphingomyelinase Inhibition
A notable study explored the efficacy of a related compound in mouse models of Alzheimer's disease, revealing that it significantly inhibited nSMase activity and improved cognitive function metrics .
Clinical Relevance
The biological activity of this compound suggests its potential as a therapeutic agent in treating cancer and neurodegenerative disorders. Further clinical trials are necessary to establish safety and efficacy profiles.
Scientific Research Applications
Neurological Research
The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Preliminary studies indicate that derivatives of similar compounds have shown promise as:
- Dopamine Receptor Agonists : Targeting dopamine receptors could provide therapeutic effects for conditions such as Parkinson’s disease and schizophrenia.
- Serotonin Receptor Modulators : Modulating serotonin pathways may help in managing depression and anxiety disorders.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : A derivative showed significant inhibitory effects on the proliferation of breast cancer cells (MDA-MB-231) with an IC50 value of 27.6 μM, suggesting potential use as an anticancer agent.
Inhibition Studies
The compound may act as an inhibitor of specific kinases involved in cell signaling pathways relevant to cancer progression:
- Aurora Kinase Inhibition : Similar compounds have demonstrated activity against aurora kinases, which are crucial for cell division and are often overexpressed in cancer cells.
Antimicrobial Properties
Emerging research indicates that this compound may possess antimicrobial properties:
- Antibacterial Assays : Similar benzamide derivatives have shown activity against various bacterial strains, suggesting potential applications in treating infections.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Effect | Reference |
|---|---|---|---|
| Compound A | Anticancer | MDA-MB-231 (IC50 = 27.6 μM) | [Source 1] |
| Compound B | Antimicrobial | Broad-spectrum activity | [Source 2] |
| Compound C | Neurological | Dopamine receptor modulation | [Source 3] |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of a related compound showed that it significantly inhibited the growth of cancer cells through apoptosis pathways, highlighting the potential for further development into therapeutic agents.
Case Study 2: Neurological Modulation
Research involving a similar structure indicated that modulation of serotonin receptors led to improved outcomes in animal models of anxiety, suggesting a pathway for developing anxiolytic medications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s benzamide scaffold is shared with multiple analogs, but its substituents differentiate it significantly. Below is a comparative analysis with structurally related benzamides:
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations
Substituent Position and Electronic Effects: The target compound’s 3,5-dimethoxy groups contrast with Rip-B’s 3,4-dimethoxy configuration. Replacement of methoxy with a hydroxy group in Rip-D introduces hydrogen-bonding capacity, which could improve solubility but reduce metabolic stability compared to the target compound .
Heterocyclic Moieties :
- The target compound’s pyrrolidine and 1-methylpyrrole substituents introduce multiple nitrogen atoms, likely enhancing interactions with receptors such as GPCRs or kinases. In contrast, pyrazole in 879849-52-2 () offers a planar, aromatic heterocycle with distinct electronic properties .
- Thioether-linked heterocycles in ’s compounds (e.g., thiophene, isoxazole) may improve metabolic stability but reduce basicity compared to the target compound’s pyrrolidine .
Dimethylamino groups () could elevate basicity, affecting solubility and tissue distribution compared to the target compound’s neutral pyrrolidine .
Hypothesized Pharmacological and Physicochemical Properties
Based on structural analogs:
- Solubility : The 3,5-dimethoxy groups and amide bond suggest moderate aqueous solubility, likely lower than Rip-D’s hydroxy-substituted derivative .
- Metabolic Stability : Pyrrolidine and methylpyrrole may undergo cytochrome P450-mediated oxidation, whereas thioether-containing analogs () might resist oxidation .
- Target Selectivity: The nitrogen-rich heterocycles could favor interactions with aminergic receptors or enzymes (e.g., monoamine oxidases), contrasting with sulfur-containing analogs that may target cysteine proteases .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3,5-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step condensation and functional group protection. For example:
- Step 1 : Formation of the pyrrolidine-ethylamine intermediate via reductive amination (e.g., using NaBH4 or Pd/C hydrogenation) .
- Step 2 : Coupling with 3,5-dimethoxybenzoyl chloride in anhydrous acetonitrile or DMF under inert atmosphere. Reaction monitoring via TLC (Rf ~0.5 in EtOAc/hexane) and purification via column chromatography (silica gel, gradient elution) .
- Critical Parameters : Solvent polarity (acetonitrile vs. DMF), reaction time (24–72 h), and temperature (room temp. vs. 50°C). Yields range from 60–75% depending on steric hindrance from the pyrrolidine and pyrrole substituents .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H NMR : Key signals include δ 6.8–7.2 ppm (aromatic protons from benzamide), δ 3.8–4.2 ppm (methoxy groups), δ 2.5–3.5 ppm (pyrrolidine N-CH2 and pyrrole methyl groups) .
- 13C NMR : Confirm methoxy carbons (~55 ppm) and carbonyl resonance (~165 ppm) .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS (M+H⁺) expected at ~400–420 Da. Discrepancies >2 Da require re-evaluation of purification steps .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and regioselectivity of this compound in catalytic reactions?
- Methodological Answer :
- Quantum Mechanics (QM) : Use DFT (B3LYP/6-31G*) to model transition states for amide bond formation or pyrrole ring functionalization. Compare activation energies for competing pathways .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics. Tools like Gaussian or ORCA are recommended .
- Machine Learning : Train models on existing benzamide reaction datasets to predict optimal catalysts (e.g., Pd vs. Cu) for cross-coupling reactions .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?
- Methodological Answer :
- Hypothesis Testing : If NMR shows unexpected splitting, consider dynamic effects (e.g., rotamers) or impurities. Variable-temperature NMR (VT-NMR) can distinguish between these .
- Isotopic Labeling : Use deuterated solvents or 13C-labeled reagents to isolate coupling patterns (e.g., 1H-13C HSQC for ambiguous carbons) .
- Cross-Validation : Compare experimental IR with computed spectra (e.g., via Spartan) to identify misassigned vibrations .
Q. What experimental designs are effective for studying this compound’s pharmacological activity (e.g., receptor binding assays)?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina to predict binding affinity to targets like serotonin receptors (pyrrolidine/pyrrole motifs are common in CNS drugs) .
- Factorial Design : Optimize assay conditions (pH, temperature, co-solvents) using a 2^k factorial approach. For example, vary DMSO concentration (0.1–1%) and incubation time (1–24 h) to minimize false negatives .
- Control Experiments : Include known agonists/antagonists (e.g., risperidone for 5-HT2A) to validate assay sensitivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for similar benzamide derivatives?
- Methodological Answer :
- Meta-Analysis : Compile literature data (e.g., from ) into a yield vs. solvent polarity plot. Identify outliers linked to solvent choice (e.g., acetonitrile yields ~75% vs. DMF ~60%) .
- Replication Studies : Reproduce low-yield protocols with stricter inert conditions (e.g., Schlenk line for oxygen-sensitive steps) .
- Mechanistic Probe : Use in situ IR to detect intermediate degradation (e.g., hydrolysis of activated esters in polar solvents) .
Methodological Tools & Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
